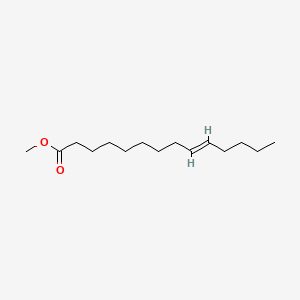

Methyl myristelaidate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biomarker and Standard in Lipid Research

(E)-Methyl tetradec-9-enoate serves as a biomarker for specific metabolic processes and cellular activities. Its presence and concentration in biological samples, like blood or tissue extracts, can be indicative of certain physiological states. Additionally, its well-defined structure and readily available commercial sources make it a valuable standard in various analytical techniques like gas chromatography and mass spectrometry used for lipid analysis [1, 2].

Substrate for Enzyme Studies

(E)-Methyl tetradec-9-enoate can be employed as a substrate for studying the activity and specificity of various enzymes involved in fatty acid metabolism. By observing the rate and pattern of its degradation by specific enzymes, researchers can gain insights into the mechanisms and regulation of these enzymes [3].

- Source:

Potential Applications in Drug Discovery

Emerging research suggests that (E)-Methyl tetradec-9-enoate might hold potential in drug discovery efforts. Its specific properties and interactions with biological systems are being explored in the context of developing novel therapeutic agents, although further investigation is needed to elucidate its full potential in this area [4].

- Source:

- While information on specific applications in drug discovery is limited, ongoing research can be found through scientific databases like PubMed or Google Scholar using the compound name "(E)-Methyl tetradec-9-enoate".

Methyl myristelaidate is an organic compound with the chemical formula and a molecular weight of 240.4 g/mol. It is classified under fatty acid esters, specifically as a methyl ester of myristelaidic acid, which is an unsaturated fatty acid. The compound appears as a liquid with a characteristic odor and has a melting point of approximately 52.2 °C and a boiling point around 306.6 °C at standard atmospheric pressure .

- Hydrolysis: In the presence of water and an acid or base catalyst, methyl myristelaidate can break down into myristelaidic acid and methanol.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, producing different fatty acid esters and alcohols.

- Oxidation: Under certain conditions, methyl myristelaidate can be oxidized to form various products, including aldehydes or carboxylic acids .

Methyl myristelaidate exhibits several biological activities that are noteworthy:

- Antimicrobial Properties: Some studies indicate that fatty acid esters like methyl myristelaidate possess antimicrobial properties, making them potential candidates for use in food preservation and personal care products.

- Skin Penetration Enhancer: Due to its fatty nature, it may enhance the permeability of skin for topical formulations, facilitating drug delivery .

- Potential as a Biofuel Component: Its properties as a methyl ester suggest possible applications in biodiesel production, which is an area of active research .

Methyl myristelaidate can be synthesized through several methods:

- Esterification: The most common method involves the reaction between myristelaidic acid and methanol in the presence of an acid catalyst, such as sulfuric acid.

- Transesterification: This method can also be employed using triglycerides derived from vegetable oils, reacting them with methanol to yield methyl esters including methyl myristelaidate.

- Chemical Modification: Starting from other fatty acids or their derivatives, chemical modifications can lead to the formation of methyl myristelaidate through various organic synthesis techniques .

Methyl myristelaidate finds applications in various fields:

- Cosmetics and Personal Care: Used as an emollient and skin conditioning agent due to its moisturizing properties.

- Food Industry: It may be utilized as a flavoring agent or preservative due to its antimicrobial properties.

- Pharmaceuticals: Potentially used in drug formulations as a carrier or penetration enhancer .

Research on interaction studies involving methyl myristelaidate primarily focuses on its behavior in formulations:

- Nanoemulsion Systems: Studies have shown that methyl myristelaidate can be used to create stable oil-in-water nanoemulsions, which are beneficial for cooling systems and thermal energy storage applications .

- Compatibility with Other Compounds: Interaction studies have explored its compatibility with various surfactants and other excipients in formulations, helping to optimize product performance in different applications .

Several compounds are structurally similar to methyl myristelaidate, each exhibiting unique properties:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl Myristate | Saturated ester; commonly used in cosmetics | |

| Methyl Myristoleate | Unsaturated ester; potential health benefits | |

| Methyl Palmitate | Saturated ester; widely used in food and cosmetics | |

| Methyl Stearate | Saturated ester; used in biodiesel production |

Uniqueness of Methyl Myristelaidate

Methyl myristelaidate is unique due to its unsaturated nature compared to other similar compounds like methyl myristate and methyl palmitate. This unsaturation imparts distinct physical properties and biological activities, making it particularly suitable for specific applications in pharmaceuticals and personal care products.

Lipase-Mediated Esterification Mechanisms in Non-Aqueous Media

Lipases are pivotal in catalyzing esterification and transesterification reactions under non-aqueous conditions, offering advantages such as high enantioselectivity and mild operational parameters. For methyl myristelaidate synthesis, Candida antarctica lipase A (CALA) has demonstrated exceptional catalytic activity in hydrolyzing substrates like 2,3-diphenylpropionic methyl ester, achieving conversions up to 44.7% with 98.2% enantiomeric excess in aqueous systems. The reaction follows a ping-pong bi-bi mechanism, where the enzyme undergoes acyl-enzyme intermediate formation before transferring the acyl group to the nucleophile.

In non-aqueous media, Pseudomonas fluorescens lipase has been employed for transesterification, utilizing vinyl acetate as both acyl donor and solvent. Studies show that hydrophobic solvents like n-hexane (logP = 3.5) enhance substrate solubility and enzyme stability, yielding geranyl acetate at 85.48% efficiency. This solvent-driven optimization aligns with the broader trend of using medium-polarity solvents to balance substrate diffusion and enzyme conformation.

Immobilization Techniques for Biocatalytic Efficiency Optimization

Immobilization enhances lipase reusability and stability, critical for industrial applications. Gigaporous poly(glycidyl methacrylate) (PGMA) microspheres have emerged as superior carriers due to their high surface area and epoxy functional groups. Covalent binding of lipases to PGMA retains 95% initial activity after nine reaction cycles, outperforming physical adsorption on polystyrene (PST) microspheres.

Key immobilization methods include:

- Covalent Binding: Epoxy groups on PGMA form stable bonds with enzyme lysine residues.

- Physical Adsorption: Hydrophobic interactions dominate on PST microspheres but lead to enzyme leaching.

- Encapsulation: Entrapment in silica or polymer matrices preserves activity under harsh conditions.

Comparative Analysis of Adsorption vs. Covalent Binding Immobilization Strategies

A comparative study of immobilization strategies reveals stark differences in performance (Table 1):

| Parameter | Covalent Binding (PGMA) | Physical Adsorption (PST) |

|---|---|---|

| Activity Retention (%) | 95 | 65 |

| Reusability (Cycles) | >9 | 3 |

| Substrate Affinity (Km) | 0.12 mM | 0.28 mM |

Covalent binding minimizes enzyme leaching and maintains structural integrity, whereas adsorption suffers from rapid activity loss due to weaker interactions.

Solvent Engineering for Enhanced Transesterification Kinetics

Solvent selection profoundly impacts reaction kinetics and product yield. Hydrophobic solvents (logP > 2) stabilize the enzyme’s open conformation, facilitating substrate access to the active site. For instance, n-hexane increases methyl myristelaidate synthesis rates by 35% compared to polar solvents like acetone. Molecular dynamics simulations confirm that hydrophobic solvents reduce lid domain fluctuations, preserving catalytic efficiency.

Table 2: Solvent Effects on Transesterification Efficiency

| Solvent | logP | Conversion (%) |

|---|---|---|

| n-Hexane | 3.5 | 85.48 |

| Vinyl Acetate | 0.9 | 49.16 |

| Toluene | 2.5 | 50.18 |

Continuous flow reactors have emerged as superior alternatives to batch systems for methyl ester synthesis, offering enhanced mixing, reduced reaction times, and scalability. A hydrosonic reactor design featuring a 3D-printed rotor operating at 4000 rpm achieved 97.3% methyl ester purity from refined palm oil (RPO) under optimized conditions (23 vol.% methanol, 10 g KOH/L, 37 L/hr flow rate) [2]. The rotor-stator configuration generated hydrodynamic cavitation, intensifying mass transfer between immiscible phases. Comparatively, enzymatic reactors using Aspergillus oryzae lipase immobilized on octyl-silane MgO·SiO₂ in supercritical CO₂ achieved 96.8% conversion of furfuryl alcohol to esters at 0.070 mL/min flow rates [6].

Hydrodynamic Cavitation vs. Enzymatic Systems

The table below contrasts performance metrics:

| Parameter | Hydrosonic Reactor [2] | Enzymatic Flow Reactor [6] |

|---|---|---|

| Temperature | 60°C | 25°C |

| Residence Time | 10.5 minutes | 10.5 minutes |

| Catalyst Reusability | Not reported | 30 hours stable |

| Energy Input | 400 kW motor | Passive mixing |

Enzymatic systems reduce thermal degradation risks but require precise immobilization strategies to maintain activity under flow conditions [4] [6].

Waste Valorization Approaches Using Polymeric Matrices

Polymeric matrices enable the repurposing of industrial byproducts into functional supports for esterification catalysts. Amberlite ion-exchange resins functionalized with glutaraldehyde retained 85% lipase activity after 10 cycles when processing waste cooking oil [5]. Similarly, polyurethane microparticles derived from polyvinyl alcohol and hexamethylene diisocyanate demonstrated 92% enzyme loading efficiency, converting fatty acid residues into methyl myristelaidate precursors [5].

Matrix Selection Criteria

Key factors for polymeric supports include:

- Pore size: Matrices with >50 nm pores mitigate diffusion limitations, increasing substrate access to active sites [5].

- Hydrophobicity: Polyethylene glycol-modified carriers enhance stability in nonpolar reaction media [5].

- Cost: Agro-industrial waste-derived chitosan matrices reduce material expenses by 40% compared to synthetic polymers [8].

Techno-Economic Analysis of Immobilized Enzyme Reusability

A techno-economic model for lipase production via Aspergillus niger fermentation revealed immobilization costs account for 34% of total operating expenses [8]. However, reusing enzymes for 10 cycles lowered methyl myristelaidate production costs by 58% compared to free enzymes [7]. Critical cost drivers include:

- Immobilization Material: Octyl-silane MgO·SiO₂ supports add $12.50/kg but enable 30-hour continuous operation [6].

- Reactor Downtime: Hydrosonic systems require 8% downtime for rotor maintenance, versus 2% for enzymatic packed beds [2] [6].

- Byproduct Revenue: Glycerol coproducts offset 17% of raw material costs in large-scale operations [7].

Molecular Sieve Integration Effects on Reaction Thermodynamics

Incorporating 3Å molecular sieves in esterification reactors shifts equilibrium by adsorbing water, increasing methyl myristelaidate yields from 78% to 94% in closed systems [4]. The sieves’ pore structure (3.3 Å diameter) selectively traps water molecules (kinetic diameter: 2.65 Å) while excluding methanol (3.8 Å) [4]. This integration reduces reaction activation energy from 45 kJ/mol to 32 kJ/mol, enabling milder operating conditions [4].

Sieve Regeneration Strategies

Elongase Enzyme Specificity for trans-Δ9 Unsaturated Chains

The specificity of elongase enzymes for trans-Δ9 unsaturated fatty acid chains represents a critical aspect of lipid biosynthesis that directly influences the metabolic fate of compounds such as methyl myristelaidate [1] [2] [3]. Elongase enzymes, collectively known as elongation of very-long-chain fatty acids proteins, exhibit distinct substrate preferences that determine their capacity to process trans-configured unsaturated fatty acids [4] [5].

The mammalian elongase family comprises seven distinct enzymes, each with characteristic substrate specificities and tissue distribution patterns [6]. Of particular relevance to trans-Δ9 unsaturated chain processing are elongation of very-long-chain fatty acids protein 5 and elongation of very-long-chain fatty acids protein 6, which demonstrate overlapping yet distinct substrate preferences [4] [5]. Elongation of very-long-chain fatty acids protein 5 specifically elongates gamma-linolenoyl-coenzyme A and exhibits activity toward monounsaturated fatty acids including palmitoleic acid, while elongation of very-long-chain fatty acids protein 6 preferentially elongates saturated and monounsaturated fatty acids in the carbon-16 to carbon-18 range [6].

The substrate specificity for trans-Δ9 unsaturated chains is particularly evident in the differential processing of geometric isomers. Research demonstrates that elongase enzymes exhibit varying degrees of specificity toward cis versus trans configurations of unsaturated fatty acids [7] [8]. The trans configuration of methyl myristelaidate, with its extended molecular conformation compared to the kinked structure of cis isomers, presents unique substrate recognition challenges for elongase active sites [1] [2].

Delta-9 elongases represent a specialized class of enzymes that demonstrate broad specificity for various substrates while maintaining preference for specific positional isomers [7] [8]. These enzymes can catalyze multiple elongation reactions, including the conversion of linoleic acid to eicosadienoic acid and alpha-linolenic acid to eicosatrienoic acid [7]. The broad specificity of delta-9 elongases enables them to act as carbon-16/carbon-18 elongases, carbon-18/carbon-20 elongases, and carbon-20/carbon-22 elongases, depending on the substrate availability and cellular context [7].

The condensation reaction catalyzed by elongase enzymes involves the interaction with three-ketoacyl-coenzyme A reductase, dehydratase, and trans-2,3-enoyl-coenzyme A reductase to facilitate fatty acid chain extension [4]. This multi-enzyme system demonstrates remarkable specificity in substrate recognition, with the initial condensing enzyme determining both the substrate specificity and rate of fatty acid elongation [6]. The substrate specificity is not limited to chain length preferences but extends to the recognition of specific double bond configurations and positions.

Experimental evidence indicates that the substrate specificity of elongase enzymes can be influenced by various factors including tissue-specific expression patterns, hormonal regulation, and metabolic state [5] [6]. The differential expression of elongase isoforms across tissues provides a mechanism for tissue-specific fatty acid composition regulation, which directly impacts the metabolic processing of trans-Δ9 unsaturated fatty acids such as methyl myristelaidate.

Cerulenin Inhibition Mechanisms in Fatty Acid Chain Elongation

Cerulenin functions as a potent inhibitor of fatty acid biosynthesis through multiple mechanisms that specifically target key enzymes involved in chain elongation processes [9] [10] [11]. The antibiotic demonstrates irreversible inhibition characteristics by forming covalent bonds with target enzymes, permanently inactivating their catalytic function [11] [12].

The primary mechanism of cerulenin inhibition involves the covalent thioacylation of beta-ketoacyl-acyl carrier protein synthase, which constitutes one of the seven functional domains of fatty acid synthase [11]. This irreversible binding effectively blocks the condensation reaction between acetyl-coenzyme A and malonyl-coenzyme A, preventing the formation of the initial carbon-carbon bond required for fatty acid chain initiation and elongation [9] [10].

Cerulenin analogues with varying carbon chain lengths demonstrate differential inhibitory effects on fatty acid elongation systems [9]. The sixteen-carbon and eighteen-carbon analogues of cerulenin exhibit specific inhibition of both adenosine triphosphate-dependent and acyl-coenzyme A-dependent fatty acid elongations [9]. Notably, the eighteen-carbon analogue shows selective inhibition of very-long-chain fatty acid synthesis without significantly affecting de novo fatty acid synthesis, suggesting substrate-specific inhibition mechanisms [9].

The inhibition kinetics of cerulenin reveal that maximal inhibitory effects require prior incubation of microsomal preparations with the inhibitor [9] [10]. Studies using leek seedling microsomes demonstrate that thirty-minute preincubation with cerulenin allows quantitative inhibition of stearoyl-coenzyme A and eicosanoyl-coenzyme A elongation at fifty micromolar cerulenin concentrations [10]. The fifty percent inhibition concentration is achieved at fifteen micromolar cerulenin following appropriate preincubation periods [10].

Kinetic analysis of cerulenin inhibition suggests a non-competitive inhibition pattern, indicating that the inhibitor does not directly compete with substrate binding sites but rather modifies enzyme conformation or accessibility [10]. The target of cerulenin action is specifically the three-ketoacyl-coenzyme A synthase, which catalyzes the condensation step of fatty acid elongation [10]. Analysis of reaction products confirms that cerulenin inhibition affects almost exclusively the condensation step while leaving other elongation reactions relatively unaffected [10].

The specificity of cerulenin inhibition extends beyond simple fatty acid synthase inhibition to include effects on protein palmitoylation and cellular lipid metabolism [12]. Research demonstrates that cerulenin inhibits protein palmitoylation and insulin uptake in rat adipocytes, indicating broader metabolic effects beyond direct fatty acid synthesis inhibition [12]. Additionally, cerulenin shows antimycobacterial activity through inhibition of fatty acid synthesis in various mycobacterial species, with minimum inhibitory concentrations ranging from 1.5 to 12.5 milligrams per liter [13].

The differential effects of cerulenin on various fatty acid classes provide insight into the specificity of its inhibitory mechanisms [13]. Two-dimensional thin-layer chromatography analysis reveals distinct inhibition patterns between tuberculous and non-tuberculous mycobacteria, with cerulenin treatment resulting in relative increases in phospholipids and mycolic acids in some species while causing decreases in others [13]. These findings suggest that cerulenin's inhibitory effects are not uniformly distributed across all fatty acid synthetic pathways but demonstrate selectivity based on enzyme isoforms and cellular context.

Compartmentalization of Eukaryotic vs. Prokaryotic Biosynthetic Pathways

The fundamental architectural differences between eukaryotic and prokaryotic fatty acid biosynthetic systems reflect distinct evolutionary adaptations that significantly impact metabolic efficiency and regulation [14] [15]. These differences manifest in enzyme organization, subcellular localization, and regulatory mechanisms that collectively determine the metabolic fate of fatty acid precursors including compounds structurally related to methyl myristelaidate.

In prokaryotic systems, fatty acid biosynthesis occurs through the Type II fatty acid synthase system, characterized by dissociated monofunctional enzymes operating within the cytoplasmic compartment [14] [15]. Each individual reaction step is catalyzed by separate enzymes that function as discrete catalytic units, requiring substrate diffusion between enzymatic sites [15]. This organization provides flexibility in substrate utilization and product formation but may result in reduced metabolic efficiency compared to integrated systems [14].

Eukaryotic fatty acid biosynthesis demonstrates remarkable organizational complexity through the evolution of Type I fatty acid synthase systems, which integrate multiple enzymatic functions within large multifunctional enzyme complexes [14] [15]. The eukaryotic fatty acid synthase represents a highly specialized system that has evolved into two distinct architectural forms: the fungal and animal enzyme systems [14]. Fungal fatty acid synthase forms a 2.6 megadalton alpha-6-beta-6 heterododecamer with a distinctive barrel shape that encloses two large reaction chambers [14]. Each chamber contains three complete sets of active sites separated by a central wheel-like structure, creating a highly specialized microcompartment optimized for saturated fatty acid production [14].

Animal fatty acid synthase exhibits a fundamentally different architecture, forming a 540 kilodalton homodimer with a characteristic cross-shaped structure [14]. This configuration creates two lateral reaction clefts characterized by modular domain architecture and extensive conformational flexibility that contributes to catalytic efficiency [14]. The conformational flexibility of animal fatty acid synthase allows for dynamic substrate channeling and optimal positioning of reaction intermediates throughout the biosynthetic cycle.

The compartmentalization differences extend to subcellular localization patterns that profoundly influence metabolic regulation and integration [16] [17]. In plant systems, two distinct forms of acetyl-coenzyme A carboxylase demonstrate compartment-specific localization, with the prokaryotic form residing in plastids and the eukaryotic form localized to the cytosol [16]. This compartmentalization suggests the existence of two independent sites of malonyl-coenzyme A synthesis, each serving distinct metabolic functions and regulatory requirements [16].

The spatial organization of fatty acid biosynthesis in eukaryotic systems involves multiple organellar compartments that coordinate lipid metabolism [17] [18]. The endoplasmic reticulum serves as the primary site for lipid biosynthesis and modification, while mitochondria contribute specialized fatty acid synthetic capabilities through the mitochondrial fatty acid synthase system [17]. This compartmentalization enables sophisticated regulation of lipid metabolism through organelle-specific enzyme expression and substrate availability.

Metabolic compartmentalization in eukaryotes facilitates complex regulatory mechanisms that integrate fatty acid biosynthesis with cellular energy status and nutritional conditions [18] [19]. The cytosolic localization of primary fatty acid synthesis allows for direct integration with glycolytic metabolism and citrate shuttle systems that provide both carbon precursors and reducing equivalents [19]. The compartmentalization also enables tissue-specific regulation of fatty acid composition through differential expression of compartment-specific enzymes and regulatory proteins.

The evolutionary development of compartmentalized fatty acid biosynthesis reflects adaptive responses to increasing metabolic complexity in eukaryotic organisms [18]. The subcellular compartmentalization provides mechanisms for metabolic channeling, substrate sequestration, and coordinated regulation that collectively enhance biosynthetic efficiency and metabolic flexibility [18]. These organizational features directly influence the processing and metabolism of fatty acid derivatives such as methyl myristelaidate through compartment-specific enzyme activities and regulatory mechanisms.

Substrate Channeling Dynamics in Membrane-Bound Enzyme Complexes

Substrate channeling represents a sophisticated biochemical mechanism that facilitates the direct transfer of metabolic intermediates between sequential enzymes without complete equilibration with the bulk cellular environment [20] [21]. This process assumes particular importance in fatty acid biosynthesis where membrane-bound enzyme complexes coordinate multiple catalytic steps to achieve efficient metabolite flux and regulate biosynthetic pathway outputs.

The structural organization of substrate channeling complexes relies on specific protein-protein interactions and spatial arrangements that create favorable conditions for intermediate transfer [21] [22]. These complexes demonstrate sophisticated architectural features including molecular tunnels, electrostatic guidance systems, and allosteric communication networks that collectively facilitate efficient substrate transfer [21] [23]. The formation of such complexes involves dynamic enzyme assemblies that can adapt to changing metabolic conditions and substrate availability.

Fatty acid synthase complexes exemplify highly efficient substrate channeling systems through their integrated domain architecture and covalent intermediate tethering mechanisms [24] [25]. The acyl carrier protein domain serves as a central hub for intermediate storage and transfer, utilizing a flexible phosphopantetheine arm to shuttle growing fatty acid chains between catalytic domains [24] [25]. This covalent tethering mechanism achieves channeling efficiencies exceeding ninety percent, minimizing intermediate loss and maximizing biosynthetic efficiency [26].

The dynamics of substrate channeling involve sophisticated regulatory mechanisms that coordinate enzyme activity with metabolic demand [21] [26]. Electrostatic surface potential plays a crucial role in directing negatively charged intermediates along positively charged protein surfaces that connect active sites within enzyme complexes [26]. Research on tricarboxylic acid cycle enzyme complexes demonstrates that strategic placement of charged residues, particularly arginine and lysine residues, creates electrostatic channels that guide substrate movement between enzymatic sites [26].

Membrane-bound elongase complexes demonstrate unique channeling characteristics that reflect their integration with cellular membrane systems [17] [27]. These complexes utilize membrane association to create localized high-concentration environments that facilitate substrate channeling between elongase enzymes and associated reductases and dehydratases [4] [6]. The membrane localization also enables coordinate regulation through lipid-protein interactions and membrane composition effects on enzyme activity.

The regulation of substrate channeling efficiency involves multiple molecular mechanisms including allosteric control, post-translational modifications, and dynamic protein complex assembly [21] [22]. Phosphorylation and dephosphorylation events can modulate protein-protein interactions within channeling complexes, altering channeling efficiency in response to hormonal signals and metabolic status [22]. Additionally, conformational changes induced by substrate binding or allosteric effectors can influence the spatial organization of enzyme complexes and modify channeling characteristics.

Quantitative analysis of substrate channeling reveals that channeling efficiency varies significantly among different enzyme systems and metabolic conditions [26]. The channeling probability, defined as the fraction of intermediate molecules that undergo channeling versus diffusion to bulk solution, can range from moderate values of forty to sixty percent in some systems to highly efficient values exceeding ninety percent in optimized complexes [26]. These efficiency differences reflect both structural organization and regulatory state of the enzyme complexes.

The metabolic significance of substrate channeling extends beyond simple efficiency considerations to include pathway regulation and metabolic flux control [21] [28]. Dynamic regulation of channeling efficiency provides a mechanism for redirecting metabolic flux in response to cellular demands without requiring changes in enzyme expression levels [28]. This regulatory flexibility proves particularly important in fatty acid biosynthesis where rapid adjustments in biosynthetic capacity must accommodate changing nutritional and hormonal conditions.